molecular formula C7H3F9O4 B12064525 Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester CAS No. 69116-72-9

Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester

Cat. No.: B12064525
CAS No.: 69116-72-9
M. Wt: 322.08 g/mol
InChI Key: YZXATMRKZPAQSK-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the esterification of the corresponding fluorinated propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using specialized equipment to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted fluorinated esters and ethers.

Scientific Research Applications

Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to increased efficacy in its applications. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester is unique due to its specific arrangement of fluorine atoms and the presence of both ester and fluorocarbonyl groups. This unique structure imparts distinct chemical properties, making it valuable for specialized applications where high thermal stability and resistance to degradation are required.

Properties

CAS No.

69116-72-9

Molecular Formula

C7H3F9O4

Molecular Weight

322.08 g/mol

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropanoate

InChI

InChI=1S/C7H3F9O4/c1-19-3(18)4(9,10)7(15,16)20-5(11,2(8)17)6(12,13)14/h1H3

InChI Key

YZXATMRKZPAQSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(F)F

Origin of Product

United States

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